Z-Glu-OBzl
Overview
Description
Z-Glu-OBzl, also known as N-Cbz-L-glutamic acid 1-benzyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. This compound is recognized for its role in various biochemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Glu-OBzl typically involves the protection of the amino group of glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Z-Glu-OBzl undergoes various chemical reactions, including:
Esterification and Transesterification: These reactions are commonly catalyzed by enzymes such as glutamic acid-specific endopeptidases.
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Esterification: Formation of this compound from glutamic acid and benzyl alcohol.
Hydrolysis: Formation of N-Cbz-L-glutamic acid and benzyl alcohol.
Scientific Research Applications
Z-Glu-OBzl is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Z-Glu-OBzl primarily involves its role as a protecting group in peptide synthesis. By protecting the carboxyl group of glutamic acid, it prevents unwanted reactions during peptide bond formation. The compound is eventually removed under specific conditions, allowing the formation of the desired peptide .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-glutamic acid: Similar in structure but lacks the benzyl ester group.
Boc-Glu-OBzl: Another protecting group derivative with a tert-butyloxycarbonyl (Boc) group instead of the Cbz group.
Z-Asp-OBzl: A derivative of aspartic acid with similar protecting group properties.
Uniqueness
Z-Glu-OBzl is unique due to its specific combination of the Cbz protecting group and the benzyl ester, which provides stability and reactivity suitable for peptide synthesis. Its ability to be selectively removed under mild conditions makes it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKODOUMSMUAF-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426371 | |
Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-42-8 | |
Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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